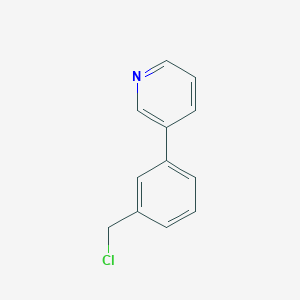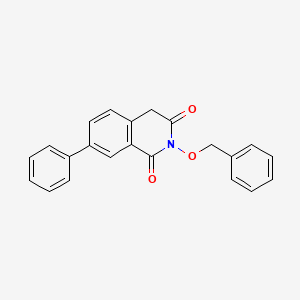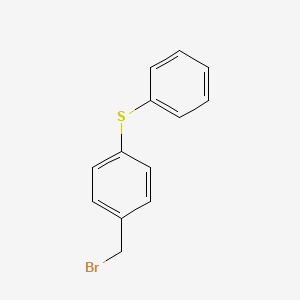![molecular formula C12H13N3O B3211744 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one CAS No. 1092851-29-0](/img/structure/B3211744.png)
4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one
Übersicht
Beschreibung
“4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one” is a derivative of 1,2,4-triazole . These derivatives have been reported to exhibit promising anticancer activities . They have been synthesized and evaluated against various human cancer cell lines .
Synthesis Analysis
The synthesis of these 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of these 1,2,4-triazole derivatives was established by NMR and MS analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .Wissenschaftliche Forschungsanwendungen
Structural Studies
4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one, as part of the fungicidal azolylmethanes group, has been studied for its crystal structures. In benzyl compounds with similar structures, different conformations and intramolecular hydrogen bonding have been observed, influencing their biological activity. Such structural studies can aid in understanding the binding modes at active sites in biological systems (Anderson et al., 1984).
Inhibitory Activity
Compounds similar to this compound have been synthesized and evaluated for their inhibitory activity against CYP26A1, an enzyme involved in retinoic acid metabolism. The inhibitory activity of these compounds offers potential therapeutic applications in diseases where retinoic acid metabolism plays a role (Pautus et al., 2006).
Vibrational and UV/Vis Studies
Adamantane-containing triazole thiones, which are structurally related to this compound, have been studied for their vibrational and UV/Vis spectral properties. These studies are crucial for predicting the biological activity of compounds, including their potential analgesic activities (Shundalau et al., 2019).
Halogen-Containing Derivatives
Research on halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series has shown the synthesis of new stable compounds. These compounds undergo various reactions and have potential applications in organic synthesis and medicinal chemistry (Glinyanaya et al., 2021).
Fungicidal Activity
Derivatives of this compound have been synthesized and evaluated for their fungicidal activities. The variations in their structures have been found to influence their effectiveness against different fungal pathogens, demonstrating their potential in agricultural applications (Mao et al., 2013).
Eigenschaften
IUPAC Name |
4-phenyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(8-15-10-13-9-14-15)7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMHBWUDAPTOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




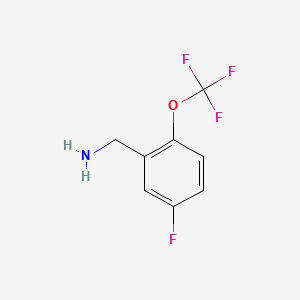
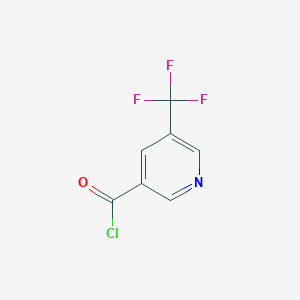
![2-(2,6,7,8-Tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)acetic acid](/img/structure/B3211691.png)
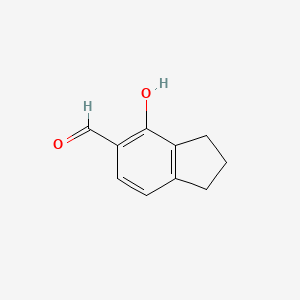
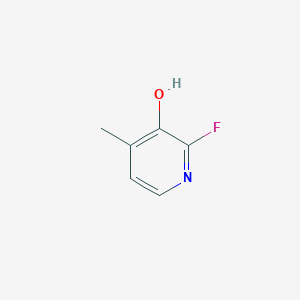
![4-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine](/img/structure/B3211709.png)
